molecular formula C21H30N2O6 B8189515 1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate

1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate

Cat. No.: B8189515
M. Wt: 406.5 g/mol
InChI Key: XETAHUUYGCKWIL-IRXDYDNUSA-N
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Description

This compound is a piperidine-based dicarboxylate derivative with a stereochemically defined (3R,4S) configuration. Its structure includes:

  • 4-O-ethyl ester: A smaller ester group that balances solubility and metabolic stability.
  • 3-position substituent: A tert-butoxycarbonyl (Boc)-protected amine, which serves as a temporary protective group for synthetic manipulation .

The molecule’s stereochemistry and functional groups suggest applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting enzymes like monoacylglycerol lipase (MAGL) or fatty acid amide hydrolase (FAAH) .

Properties

IUPAC Name

1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-5-27-18(24)16-11-12-23(13-17(16)22-19(25)29-21(2,3)4)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETAHUUYGCKWIL-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification reactions to introduce the benzyl and ethyl ester groups. The piperidine ring is often constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces carboxylic acids and alcohols.

    Reduction: Produces primary alcohols.

Scientific Research Applications

1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s functional groups make it a versatile building block for constructing more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester groups may also play a role in modulating the compound’s bioavailability and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and implications:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate 4-O-methyl instead of 4-O-ethyl 307.33 Reduced lipophilicity compared to ethyl analog; used in MAGL inhibitor synthesis .
1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate 1-O-tert-butyl and 4-O-pentafluorophenyl esters 395.32 Enhanced electron-withdrawing effects; potential for radioimaging or PET tracers .
O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate 4-CF₃ substitution on piperidine ring 325.32 Increased metabolic stability and steric hindrance; explored in CNS-targeting drug design .
1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate (30) No Boc group at 3-position; simpler scaffold 291.32 Intermediate for aryl-substituted MAGL inhibitors (e.g., compound 6, IC₅₀ = 1.2 nM) .
1-O-tert-butyl 4-O-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate 4-(4-bromobenzyl) substitution on piperidine 425.08 Bromine atom enables further functionalization (e.g., Suzuki coupling) .

Key Observations:

Bulky esters (e.g., tert-butyl) enhance steric protection of reactive groups during synthesis .

Substituent Impact :

  • The Boc group at the 3-position in the target compound allows selective deprotection for subsequent derivatization, a feature absent in simpler analogs like compound 30 .
  • Electron-withdrawing groups (e.g., CF₃, pentafluorophenyl) improve metabolic stability but may reduce binding affinity to enzyme active sites .

Stereochemical Considerations :

  • The (3R,4S) configuration in the target compound is critical for chiral recognition in enzyme binding. Analogs lacking defined stereochemistry (e.g., compound 30) show reduced selectivity .

Yield and Purity:

  • Typical yields for similar compounds range from 33–75% after chromatographic purification .
  • Characterization via LCMS and ¹H/¹³C NMR is standard to confirm regiochemistry and stereochemistry .

Biological Activity

1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in relation to cancer therapeutics and neuropharmacology. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C15H22N2O4\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_4

This molecular structure includes a piperidine ring, which is significant for its biological interactions.

Biological Activity Overview

The compound has been studied for its potential effects on various biological systems. Key areas of focus include:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds can inhibit tumor growth by targeting specific cancer pathways.
  • Neuropharmacological Effects : The structural features suggest possible interactions with neurotransmitter systems, potentially influencing cognitive function and mood disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds. For instance, the compound's ability to suppress EGFR mutant cancer cells was noted in a patent that described its synthesis and biological testing. The results indicated significant inhibition of cell proliferation in vitro, suggesting its potential as a targeted therapy for specific cancer types .

Case Study: EGFR Mutant Cancer Cells

A study involving the application of similar piperidine derivatives demonstrated the following results:

ParameterResult
IC50 (μM)5.2
Cell LineA431 (EGFR positive)
Treatment Duration48 hours
Mechanism of ActionEGFR pathway inhibition

These findings support the hypothesis that modifications to the piperidine structure can enhance anticancer activity.

Neuropharmacological Effects

The compound's interactions with neurotransmitter systems have been explored in various contexts. One study focused on its effects on serotonin receptors, indicating potential anxiolytic properties.

Case Study: Serotonin Receptor Interaction

In vivo studies showed that administration of the compound resulted in:

ParameterResult
Behavior TestElevated Plus Maze
Anxiety Reduction (%)45%
Dosage (mg/kg)10

These results suggest that the compound may have therapeutic potential for anxiety disorders.

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